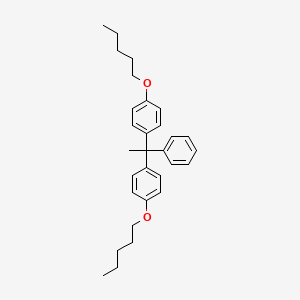
4,4'-(1-Phenylethane-1,1-diyl)bis((pentyloxy)benzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(1-Phenylethane-1,1-diyl)bis((pentyloxy)benzene) is an organic compound characterized by its phenylethane and pentyloxybenzene functional groups. This compound is known for its applications in various fields, including materials science and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1-Phenylethane-1,1-diyl)bis((pentyloxy)benzene) typically involves the reaction of 4,4’-dihydroxybiphenyl with 1-bromo-4-pentyloxybenzene under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
化学反应分析
Types of Reactions
4,4’-(1-Phenylethane-1,1-diyl)bis((pentyloxy)benzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of brominated or nitrated derivatives.
科学研究应用
4,4’-(1-Phenylethane-1,1-diyl)bis((pentyloxy)benzene) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
作用机制
The mechanism of action of 4,4’-(1-Phenylethane-1,1-diyl)bis((pentyloxy)benzene) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include signal transduction and gene expression regulation.
相似化合物的比较
Similar Compounds
4,4’-(1-Phenylethylidene) biphenol: Known for its applications in materials science and pharmaceutical development.
Benzene, 1,1’-(2-butyne-1,4-diyl)bis-: Used in organic synthesis and materials science.
Uniqueness
4,4’-(1-Phenylethane-1,1-diyl)bis((pentyloxy)benzene) is unique due to its specific functional groups, which impart distinct chemical and physical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
属性
CAS 编号 |
2173992-23-7 |
|---|---|
分子式 |
C30H38O2 |
分子量 |
430.6 g/mol |
IUPAC 名称 |
1-pentoxy-4-[1-(4-pentoxyphenyl)-1-phenylethyl]benzene |
InChI |
InChI=1S/C30H38O2/c1-4-6-11-23-31-28-19-15-26(16-20-28)30(3,25-13-9-8-10-14-25)27-17-21-29(22-18-27)32-24-12-7-5-2/h8-10,13-22H,4-7,11-12,23-24H2,1-3H3 |
InChI 键 |
TTWMYTVFVYIGSF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOC1=CC=C(C=C1)C(C)(C2=CC=CC=C2)C3=CC=C(C=C3)OCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[(dimethylamino)methyl]-3-hydroxy-4-methoxybenzoate](/img/structure/B14082596.png)
![2'-Fluoro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14082598.png)
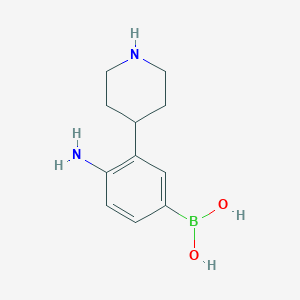

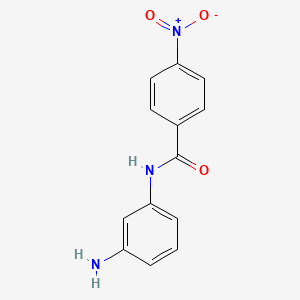

![4-[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)methyl]benzoic acid](/img/structure/B14082624.png)
![N-[(8|A,9R)-6'-Methoxycinchonan-9-yl]-N'-[[(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenyl]methyl]thiourea](/img/structure/B14082626.png)
![5-(2-hydroxy-5-methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14082628.png)
![Ethanone, 2-[(4-amino-5-benzoyl-3-phenyl-2-thienyl)thio]-1-phenyl-](/img/structure/B14082653.png)
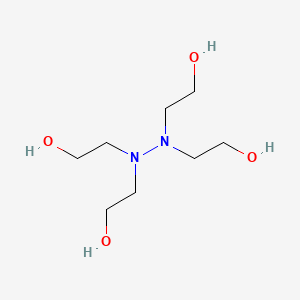
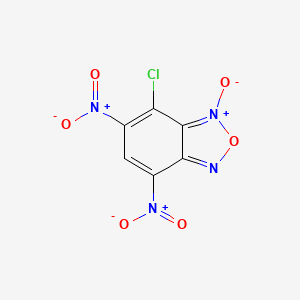
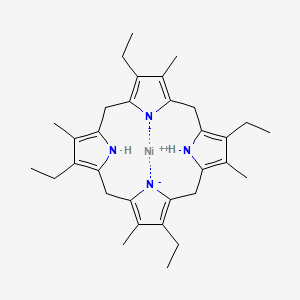
![1-(2,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidin-4-yl)-3-methyl-3-piperidinol](/img/structure/B14082672.png)
